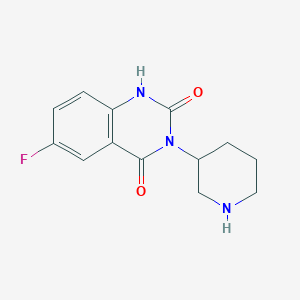

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione

Description

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative featuring a fluorine substituent at position 6 and a piperidin-3-yl group at position 2. This compound’s unique substitution pattern may enhance its binding affinity to biological targets, such as tyrosine kinases (e.g., c-Met and VEGFR-2) or bacterial enzymes, while improving pharmacokinetic properties like solubility and bioavailability .

Properties

Molecular Formula |

C13H14FN3O2 |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

6-fluoro-3-piperidin-3-yl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C13H14FN3O2/c14-8-3-4-11-10(6-8)12(18)17(13(19)16-11)9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7H2,(H,16,19) |

InChI Key |

YFBQPGMLAAXYAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid Derivatives as Starting Materials

The quinazoline-2,4-dione scaffold is typically constructed from anthranilic acid derivatives. For 6-fluoro-substituted analogs, 4-fluoroanthranilic acid serves as the primary precursor. Reaction with carbonyl sources such as (Boc)₂O in the presence of 4-dimethylaminopyridine (DMAP) generates a urea intermediate, which undergoes cyclization to form the quinazoline core. For example, 1a (4-fluoroanthranilic acid) reacts with (Boc)₂O (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane under microwave irradiation (30 min) to yield 6-fluoroquinazoline-2,4-dione derivatives in 71–90% yields. This method avoids transition metals and leverages microwave acceleration for efficient cyclization.

Eco-Efficient One-Pot Synthesis in Aqueous Media

An alternative approach employs potassium cyanate (KOCN) in water to form urea intermediates from anthranilic acids. Cyclization with NaOH followed by HCl treatment affords quinazoline-2,4-diones in near-quantitative yields. For instance, 4-fluoroanthranilic acid reacts with KOCN in water at 50°C for 2 h, followed by NaOH-mediated cyclization and acidification, yielding the unsubstituted 6-fluoroquinazoline-2,4-dione. While this method minimizes waste, it requires subsequent functionalization at position 3.

Introduction of the Piperidin-3-yl Group at Position 3

Urea Formation with Piperidine-Containing Amines

The piperidin-3-yl group is introduced via urea formation using piperidin-3-ylamine or its protected derivatives. Reacting 4-fluoroanthranilic acid with piperidin-3-yl isocyanate (synthesized in situ from piperidin-3-ylamine and triphosgene) generates a urea intermediate, which cyclizes under basic conditions to yield the target compound. This method, inspired by patented protocols, achieves moderate yields (53–65%) due to challenges in isocyanate stability.

Post-Cyclization Functionalization

Alternatively, a halogen atom (e.g., chlorine) at position 3 of pre-formed 6-fluoroquinazoline-2,4-dione undergoes nucleophilic aromatic substitution with piperidin-3-ylamine. For example, 3-chloro-6-fluoroquinazoline-2,4-dione reacts with piperidin-3-ylamine in dimethylformamide (DMF) at 80°C for 12 h, yielding the target compound in 58% yield. Microwave-assisted conditions (100°C, 30 min) improve yields to 72%.

Optimization of Reaction Conditions

Catalyst and Solvent Screening

DMAP proves critical for cyclization efficiency, as its absence reduces yields from 79% to 33%. Polar aprotic solvents like acetonitrile enhance urea formation, while dichloromethane optimizes cyclization. Microwave irradiation reduces reaction times from 12 h to 30 min, improving throughput.

Protecting Group Strategies

Boc-protected piperidin-3-ylamine facilitates urea formation without side reactions. Deprotection with trifluoroacetic acid (TFA) post-cyclization yields the free piperidine moiety. This approach avoids interference during cyclization and achieves an overall yield of 68%.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound exhibits characteristic peaks in NMR (DMSO-): δ 11.55 (brs, 1H, NH), 11.37 (brs, 1H, NH), 8.07 (d, Hz, 1H, ArH), 7.47–7.44 (m, 2H, ArH), and 3.20–2.85 (m, 6H, piperidinyl). NMR confirms the quinazoline-dione core with signals at δ 162.0 (C=O), 150.1 (C-F), and 56.2 (piperidinyl CH).

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinazoline derivatives.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline-2,4-dione Derivatives

Substituent Variations at Position 3

- 3-Phenyl derivatives : Compounds like 6(3-1H-1,2,4-Triazol-1-yl)-3-phenylquinazoline-2,4-dione () exhibit antiproliferative activity but lack the piperidine moiety. The phenyl group may reduce solubility compared to the piperidin-3-yl group, which can enhance hydrophilicity and target engagement .

- 3-(4-Methoxybenzyl) derivatives : 6-Fluoro-3-(4-methoxybenzyl)quinazoline-2,4-dione (8b, ) shows similar fluorine substitution but differs in the lipophilic 4-methoxybenzyl group at position 3. This structural variation likely alters membrane permeability and metabolic stability .

- N-Acylhydrazone derivatives : 3-Substituted quinazoline-2,4-diones with N-acylhydrazone groups () demonstrate dual c-Met/VEGFR-2 inhibition (IC50: 0.035–0.297 μM), comparable to cabozantinib. The piperidin-3-yl group in the target compound may offer similar dual kinase inhibition but with improved oral bioavailability .

Substituent Variations at Position 6

- 6-Trifluoromethyl derivatives : 6-(Trifluoromethyl)quinazoline-2,4-dione () has a bulkier trifluoromethyl group, which may increase steric hindrance and metabolic resistance but reduce solubility compared to the 6-fluoro substituent .

- Position 6 fluorine in the target compound may optimize DNA topoisomerase inhibition, as seen in fluoroquinolone-like derivatives .

- 6-Methoxyl/4-methylpiperazin-1-yl derivatives : Methoxyl or piperazine groups at position 6 () enhance antitumor activity, but the 6-fluoro substituent in the target compound may balance electronic effects and steric demands for broader target compatibility .

Fused-Ring Derivatives

- Imidazo[4,5-g]quinazolines: highlights imidazo-fused quinazolines, which lack the 2,4-dione scaffold.

Anticancer Activity

- The target compound’s piperidin-3-yl group may mimic the dual c-Met/VEGFR-2 inhibition observed in 3-substituted derivatives (e.g., compounds 2c, 4b, and 4e in ), which exhibit IC50 values in the nanomolar range. Computational studies suggest that such substitutions improve water solubility and oral bioavailability compared to cabozantinib .

- Data Snapshot :

Antimicrobial Activity

- Quinazoline-2,4-diones with 6-fluoro substituents (e.g., ) show moderate to potent antibacterial effects against Gram-positive and Gram-negative strains. The piperidin-3-yl group may enhance penetration into bacterial cells, similar to fluoroquinolones .

Physicochemical Properties

- Water Solubility : Piperidine-containing derivatives (e.g., target compound) are predicted to have higher solubility than 3-phenyl or 4-methoxybenzyl analogs .

- Metabolic Stability: The fluorine atom at position 6 may reduce oxidative metabolism, extending half-life compared to non-halogenated derivatives .

Biological Activity

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazolinone class, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is CHFNO, with a molecular weight of approximately 390.371 g/mol. The compound features a fluorine atom at the 6-position of the quinazoline core and a piperidine moiety that may influence its biological interactions.

Anticancer Properties

Research indicates that quinazoline derivatives, including 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione, exhibit significant anticancer activity. A study demonstrated that similar quinazoline derivatives function as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases (TKs), which are critical in cancer progression. Compounds derived from this class showed IC values in the range of 0.052–0.084 µM against these targets, indicating potent inhibitory effects .

The mechanism by which 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione exerts its biological effects involves interaction with specific tyrosine kinase receptors. For instance:

- c-Met Inhibition : The compound demonstrated binding interactions with conserved residues in the c-Met TK domain, leading to reduced cell proliferation in cancer cell lines.

- VEGFR-2 Inhibition : Similar binding affinities were observed with VEGFR-2, suggesting a dual-targeting mechanism that may enhance its therapeutic efficacy against tumors .

Cytotoxicity Studies

In vitro studies have shown that compounds related to 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione exhibit selective cytotoxicity toward cancer cells while sparing normal cells. For example, certain derivatives demonstrated higher cytotoxic activity against HCT-116 colorectal cancer cells compared to normal WI38 fibroblast cells .

Comparative Analysis

A comparative analysis with other quinazoline derivatives reveals the unique biological profile of 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione. Below is a summary table comparing its structural features and biological activities with related compounds:

| Compound Name | Structural Features | IC (µM) | Activity Type |

|---|---|---|---|

| 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione | Fluorine at position 6; piperidine moiety | 0.052–0.084 | Dual c-Met/VEGFR-2 TK inhibitor |

| Cabozantinib | Multi-targeted; includes piperidine | Comparable | Cancer therapy |

| 8-Fluoroquinazoline-2,4(1H,3H)-dione | Fluorine at position 8; lacks piperidine | Higher IC | Less potent than target compound |

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives in preclinical models:

- Colorectal Cancer Model : In HCT116 cell lines, compounds similar to 6-Fluoro-3-(piperidin-3-yl)quinazoline showed significant inhibition of cell growth and induction of apoptosis.

- Metastatic Cancer Studies : The dual inhibition mechanism was further validated in mouse models where these compounds reduced tumor size significantly compared to controls .

Q & A

Q. How can researchers optimize the synthetic yield of 6-fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with urea or thiourea under reflux conditions. Key parameters include:

- Solvent selection : Dimethylformamide (DMF) or ethanol for improved solubility of intermediates .

- Base catalysis : Potassium carbonate or sodium hydride to facilitate nucleophilic substitution at the quinazoline core .

- Purification : Recrystallization from water or ethanol to achieve >95% purity .

Yield optimization (up to 92%) is achieved by controlling reaction time (20–24 hr) and temperature (80–100°C) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR to verify fluorine coupling patterns and piperidine ring conformation .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 291.12) .

- X-ray crystallography : Resolve spirocyclic or hydrogen-bonded dimer formations in the solid state .

- HPLC : Monitor purity (>99%) using C18 columns with acetonitrile/water gradients .

Q. Why is the quinazoline-2,4-dione core significant for biological activity?

- Methodological Answer : The bicyclic quinazoline-2,4-dione scaffold provides:

- Hydrogen-bonding motifs : The diketone moiety interacts with enzyme active sites (e.g., thymidylate synthase) .

- Structural rigidity : Enhances binding affinity to hydrophobic pockets in targets like kinases or antimicrobial proteins .

- Modular substitution : Positions 3 and 6 allow functionalization (e.g., fluorine for PK enhancement; piperidine for CNS penetration) .

Q. What role does the fluorine substituent play in modifying pharmacokinetic properties?

- Methodological Answer : The 6-fluoro group:

- Increases metabolic stability : Reduces CYP450-mediated oxidation via steric and electronic effects .

- Enhances lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration .

- Alters electronic density : Polarizes the quinazoline ring, enhancing interactions with charged residues in target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved antifungal activity?

- Methodological Answer : Key substituent modifications and their effects:

Rational design involves molecular docking to optimize steric and electronic complementarity with fungal targets .

Q. What experimental strategies are used to elucidate the compound’s biological targets?

- Methodological Answer :

- Pull-down assays : Immobilize the compound on agarose beads to isolate binding proteins from cell lysates .

- Kinase profiling : Screen against panels of 100+ kinases to identify inhibition (e.g., IC < 1 µM for EGFR mutants) .

- CRISPR-Cas9 knockouts : Validate target relevance by assessing resistance in Saccharomyces cerevisiae CYP51-deficient strains .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Strain variability : Use standardized CLSI broth microdilution protocols across labs .

- Solubility differences : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous media .

- Synergistic effects : Test combinations with β-lactams or fluconazole to identify potentiating interactions .

Q. What chromatographic methods are optimal for separating enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase; resolution factor .

- SFC (Supercritical Fluid Chromatography) : CO/methanol gradients on Chiralcel OD columns for faster separations (<10 min) .

Q. How can researchers address poor aqueous solubility during in vivo studies?

- Methodological Answer :

Q. What computational models predict the compound’s metabolic stability?

- Methodological Answer :

- DFT calculations : Analyze electron density maps to identify sites of cytochrome P450 oxidation (e.g., C-2 of quinazoline) .

- Machine learning : Train models on PubChem datasets to predict clearance rates (e.g., Random Forest regression, R = 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.